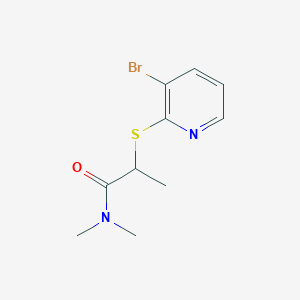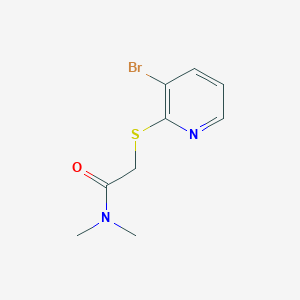
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, also known as BPSD, is a chemical compound that has been widely used in scientific research due to its unique properties. BPSD is a sulfhydryl-containing compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide is thought to act as a thiol-reactive agent, reacting with cysteine residues in proteins and enzymes. This interaction can lead to changes in protein structure and function, and can also lead to the formation of disulfide bonds between cysteine residues.
Biochemical and Physiological Effects:
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein structure, and the induction of cell death. 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its ability to interact with a wide range of biological molecules, making it a versatile tool for investigating various biological processes. However, one limitation of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are many potential future directions for research involving 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, including the investigation of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, further research is needed to better understand the mechanisms of action of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, and to develop more efficient synthesis methods for this compound.
Méthodes De Synthèse
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 3-bromo-2-pyridinesulfenyl chloride with N,N-dimethylpropanamide in the presence of a base such as triethylamine. The resulting product can then be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been used in a wide range of scientific research applications, including the investigation of enzyme activity, protein structure, and drug design. 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been shown to interact with a variety of biological molecules, including proteins, enzymes, and nucleic acids, making it a valuable tool for investigating the mechanisms of various biological processes.
Propriétés
IUPAC Name |
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-7(10(14)13(2)3)15-9-8(11)5-4-6-12-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCAAZOITRELOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)



![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)


![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
